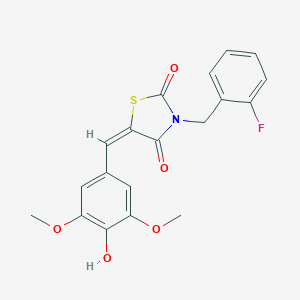![molecular formula C15H15NO5S B305790 Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305790.png)
Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a chemical compound with potential applications in scientific research. It is a thiazolidinedione derivative that has been synthesized and studied for its biochemical and physiological effects.
作用機序
The mechanism of action of Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, it is believed to act by activating peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose and lipid metabolism. It may also inhibit nuclear factor kappa B (NF-κB), which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to have several biochemical and physiological effects. It has been found to lower blood glucose levels in diabetic rats and improve insulin sensitivity. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
One advantage of using Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments is its potential as a therapeutic agent for diabetes and cancer. It may also be useful in studying the mechanisms of glucose and lipid metabolism, inflammation, and apoptosis. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One direction is to further investigate its mechanism of action and its effects on glucose and lipid metabolism, inflammation, and apoptosis. Another direction is to study its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, it may be useful to explore its potential as a drug delivery system or as a precursor for other thiazolidinedione derivatives.
合成法
The synthesis of Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the reaction of isopropyl acetoacetate with 3-hydroxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid. The resulting compound is then purified by recrystallization. The yield of the synthesis is approximately 70%.
科学的研究の応用
Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has potential applications in scientific research. It has been studied for its antidiabetic, antitumor, and anti-inflammatory properties. It has also been investigated for its effects on oxidative stress and apoptosis in cancer cells.
特性
製品名 |
Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
|---|---|
分子式 |
C15H15NO5S |
分子量 |
321.3 g/mol |
IUPAC名 |
propan-2-yl 2-[(5E)-5-[(3-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C15H15NO5S/c1-9(2)21-13(18)8-16-14(19)12(22-15(16)20)7-10-4-3-5-11(17)6-10/h3-7,9,17H,8H2,1-2H3/b12-7+ |
InChIキー |
MQBCYTVYNVEQAX-KPKJPENVSA-N |
異性体SMILES |
CC(C)OC(=O)CN1C(=O)/C(=C\C2=CC(=CC=C2)O)/SC1=O |
SMILES |
CC(C)OC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)O)SC1=O |
正規SMILES |
CC(C)OC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)O)SC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)
![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)
![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B305716.png)
![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305718.png)
![4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)

![4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B305723.png)
![4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305725.png)
![1-Acetyl-17-(5-chloro-2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B305726.png)
![(5E)-3-(4-fluorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B305728.png)